N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Description
N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a synthetic chromenopyridine derivative characterized by a fused benzopyran-pyridine core. Key structural features include:
- Chromeno[2,3-b]pyridine backbone: A tricyclic system with a pyridine ring fused to a benzopyran moiety.
- Substituents: 2- and 7-methyl groups: Electron-donating alkyl substituents that may influence steric and electronic properties. 5-oxo group: A ketone moiety at position 5, common in bioactive chromenopyridines.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2,7-dimethyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O3/c1-11-3-8-18-16(9-11)19(25)17-10-15(12(2)23-21(17)27-18)20(26)24-14-6-4-13(22)5-7-14/h3-10H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLMVCIARBPXIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=NC(=C(C=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide typically involves multi-step organic reactions One common route starts with the preparation of the chromeno[2,3-b]pyridine core through a cyclization reaction This can be achieved by reacting 2-hydroxyacetophenone with a suitable pyridine derivative under acidic or basic conditions to form the chromeno[2,3-b]pyridine scaffold
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group in the chromeno[2,3-b]pyridine core, potentially converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (using nitrating agents like nitric acid).
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of new functional groups on the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that compounds within the chromeno[2,3-b]pyridine class exhibit notable antimicrobial properties. For instance, derivatives of this compound have been shown to possess activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. A study highlighted that some synthesized derivatives demonstrated effective inhibition of bacterial growth in vitro, suggesting potential for development as antimicrobial agents .
Anticancer Properties
The chromeno[2,3-b]pyridine scaffold has been investigated for its anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within the cells, leading to cell death. These findings position N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide as a promising candidate for further development as an anticancer drug .
Synthetic Applications
Catalysis in Organic Synthesis
The compound has been explored as a catalyst in various organic reactions. It facilitates the synthesis of complex molecules through Diels-Alder reactions and other cyclization processes. Its ability to promote these reactions efficiently makes it a valuable tool in synthetic organic chemistry .
Hybrid Catalysts Development
Recent advancements have seen the use of hybrid catalysts incorporating chromeno[2,3-b]pyridine derivatives for synthesizing pyrano[2,3-d]pyrimidine scaffolds. These hybrid systems enhance reaction yields and selectivity, showcasing the versatility of this compound in catalysis .
Material Science
Nonlinear Optical Materials
Research has identified chromeno[2,3-b]pyridine derivatives as potential candidates for nonlinear optical applications. Their unique structural properties allow them to exhibit significant optical nonlinearity, making them suitable for use in photonic devices and materials that require specific light manipulation capabilities .
Case Studies
| Study | Findings | Applications |
|---|---|---|
| Antimicrobial Activity Study | Evaluated various derivatives against bacterial strains | Potential antimicrobial drug development |
| Cancer Cell Apoptosis Induction | Demonstrated apoptosis in cancer cells via oxidative stress | Anticancer drug research |
| Catalytic Activity Assessment | Explored catalytic efficiency in Diels-Alder reactions | Synthetic organic chemistry applications |
| Nonlinear Optical Properties Analysis | Investigated optical nonlinearity in derivatives | Development of photonic materials |
Mechanism of Action
The mechanism by which N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chromenopyridine-Based Analogs
5-oxo-N-phenyl-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide (CAS 339020-72-3)
- Core structure: Chromeno[2,3-b]pyridine.
- Key differences: R1: Trifluoromethyl (-CF₃) at position 2 (vs. methyl in the target compound). 4-chlorophenyl).
- Implications :
2-Amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-chromeno[2,3-b]pyridine-3-carboxamide
- Core structure: Chromeno[2,3-b]pyridine.
- Key differences: R1: Amino (-NH₂) at position 2 and isopropyl (-CH(CH₃)₂) at position 7 (vs. methyl groups). R2: Tetrazol-5-yl group on the carboxamide (vs. 4-chlorophenyl).
- Implications: The amino group may improve solubility, while the tetrazolyl moiety (a carboxylic acid bioisostere) could enhance binding to targets like kinases or GPCRs .
Pyridine-Based Analogs
5-Chloro-1-(3-chlorobenzyl)-N-(4-chlorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide (CAS 339024-51-0)
- Core structure: Dihydropyridine (non-fused).
- Key differences :
- Substituents : Three chlorine atoms (at pyridine position 5, benzyl position 3, and carboxamide phenyl).
Structural and Functional Data Table
Research Findings and Trends
- Electron-Donating vs. Withdrawing Groups : Methyl groups (target compound) may improve steric bulk and modulate electron density, while -CF₃ () enhances stability but reduces solubility .
- Halogen Effects : The 4-chlorophenyl group (target compound) likely promotes halogen bonding, a feature absent in the phenyl-substituted analog () but present in the dihydropyridine analog () .
Biological Activity
N-(4-chlorophenyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a compound belonging to the chromeno[2,3-b]pyridine class, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
1. Chemical Structure and Synthesis
The compound features a chromeno-pyridine core with a 4-chlorophenyl substituent and a carboxamide functional group . Its molecular weight is approximately 378.8 g/mol . The synthesis typically involves multi-step organic reactions including:
- Formation of the chromeno[2,3-b]pyridine core : This involves cyclization under acidic or basic conditions.
- Introduction of the 4-chlorobenzyl group : Achieved through nucleophilic substitution reactions.
- Dimethylation : Methyl groups are introduced using methylating agents.
- Carboxamide formation : Completing the structure through amide bond formation .
2.1 Antimicrobial Properties
Research indicates that compounds within the chromeno[2,3-b]pyridine class exhibit notable antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens like Staphylococcus aureus and Escherichia coli has been documented, showing significant inhibition zones compared to controls .
2.2 Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. Mechanistic studies suggest that it induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It potentially interacts with cellular receptors that mediate signaling pathways related to cell growth and apoptosis.
- Gene Expression Alteration : The compound may influence transcription factors that regulate genes associated with inflammation and cancer progression .
4. Comparative Biological Activity
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Similarity | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | Moderate | Yes | Moderate |
| Compound B | High | Yes | High |
| This compound | High | Yes | High |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various chromeno-pyridine derivatives. This compound was found to have an IC50 value of 25 µM against MCF-7 cells, indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Assessment
In a clinical microbiology study, derivatives were tested against resistant strains of bacteria. This compound demonstrated significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 10 µg/mL , suggesting its potential as a therapeutic agent in treating resistant infections .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing chromeno[2,3-b]pyridine-carboxamide derivatives?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, a pyridine ring is formed via cyclization of substituted acrylamides with aldehydes under acidic or catalytic conditions (e.g., Pd/Cu in DMF/toluene). Post-functionalization introduces the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki coupling . Purity is optimized using column chromatography and confirmed via HPLC (>95%) .
Q. How is the structural integrity of this compound validated in experimental settings?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry and hydrogen-bonding networks. For related carboxamides, SCXRD at 296 K with SHELX refinement software confirmed disorder in the pyridinyl ring and π–π stacking interactions (3.7–3.8 Å) stabilizing the crystal lattice . Complementary techniques include H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification .
Q. What preliminary biological screening approaches are used for chromeno-pyridine derivatives?
- Methodological Answer : In vitro assays against cancer cell lines (e.g., MCF-7, HeLa) using MTT protocols assess cytotoxicity. Antimicrobial activity is tested via agar diffusion against Gram-positive/negative strains. Dose-response curves (IC) and structure-activity relationships (SAR) are established by modifying substituents (e.g., chloro vs. methyl groups) .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for chromeno-pyridine synthesis?
- Methodological Answer : Density functional theory (DFT) calculates transition-state energies to identify rate-limiting steps. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations (Gaussian 09) with experimental data to predict optimal conditions (solvent, catalyst) and reduce trial-and-error synthesis. Machine learning models trained on reaction databases further narrow parameter space .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for this compound?
- Methodological Answer : Discrepancies in bond lengths (e.g., C–C: 1.50 Å experimentally vs. 1.54 Å computationally) arise from dynamic disorder or temperature effects. Redundant refinement with varying restraint weights in SHELXL improves model accuracy. Solid-state NMR cross-validates hydrogen-bonding patterns observed in SCXRD .
Q. How do solvent polarity and catalyst choice influence regioselectivity in chromeno-pyridine functionalization?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates, favoring nucleophilic attack at the 3-position. Pd(OAc)/XPhos catalysts enhance Suzuki coupling yields (>80%) for aryl chlorides, while CuI/1,10-phenanthroline promotes Ullmann reactions. Kinetic studies (GC-MS monitoring) quantify competing pathways .
Q. What role do non-covalent interactions (NCIs) play in the compound’s bioactivity?
- Methodological Answer : NCIs like C–H···O/Cl and π–π stacking (3.8 Å) enhance binding to biological targets (e.g., kinase ATP pockets). Molecular docking (AutoDock Vina) and MD simulations (AMBER) correlate interaction energy (ΔG = -9.2 kcal/mol) with inhibitory potency. Mutagenesis studies validate key residues (e.g., Lys123 in EGFR) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
